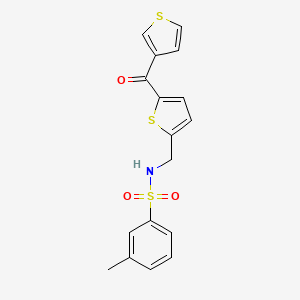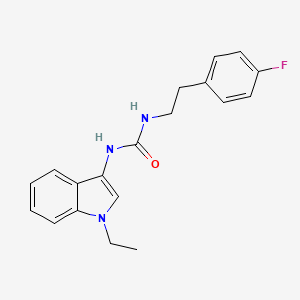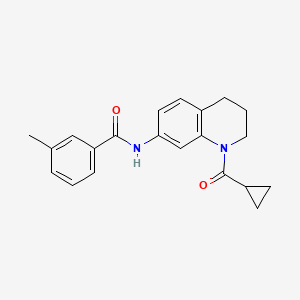
3-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific thiophene derivative would depend on its exact structure. For example, 3-methylthiophene has a molecular weight of 98.166 .Wissenschaftliche Forschungsanwendungen
Oxidative Cross-Coupling Reactions : Miura et al. (1998) studied reactions involving benzenesulfonamides, finding that they react with acrylate esters via cleavage of the C−H bond. This process produces various derivatives, indicating the potential of benzenesulfonamides in synthetic organic chemistry (Miura et al., 1998).
Synthesis and Characterization for Therapeutic Applications : Küçükgüzel et al. (2013) synthesized novel derivatives of benzenesulfonamides and evaluated them for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent potentials (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment : Pişkin et al. (2020) developed new benzenesulfonamide derivatives and assessed their suitability as photosensitizers in photodynamic therapy, a method used for treating cancer (Pişkin et al., 2020).
Carbonic Anhydrase Inhibitors : Casini et al. (2002) explored sulfonamides incorporating a thiourea scaffold. These compounds showed strong affinity towards carbonic anhydrase isozymes, indicating potential in intraocular pressure regulation (Casini et al., 2002).
Bioactivity Studies for Anticancer Applications : Gul et al. (2016) synthesized and tested benzenesulfonamide derivatives for cytotoxicity and carbonic anhydrase inhibition, with implications in cancer treatment (Gul et al., 2016).
Molecular Spectroscopy Studies : Vigorito et al. (2022) conducted a rotational spectroscopy study on benzenesulfonamides to understand their conformations and the influence of different substituents on their structures (Vigorito et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S3/c1-12-3-2-4-15(9-12)24(20,21)18-10-14-5-6-16(23-14)17(19)13-7-8-22-11-13/h2-9,11,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWWMMMAPRZLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2923046.png)

![8-(2,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2923049.png)

![3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2923053.png)

![methyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2923056.png)
![3-methoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2923058.png)
![N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide](/img/structure/B2923059.png)
![Methyl 4-((9-(3-morpholinopropyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2923060.png)

![2-(2,6-dioxopiperidin-1-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2923065.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2923067.png)
